2-[4-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-phenylpropanoyl]amino]phenyl]acetic acid;hydrochloride
Overview
Description
PKSI-527 is a highly selective inhibitor of plasma kallikrein, a serine protease involved in various physiological processes such as blood coagulation, inflammation, and blood pressure regulation. The compound has shown significant potential in scientific research, particularly in the study of inflammatory diseases and coagulation disorders .
Mechanism of Action
Target of Action
PKSI-527, also known as “2-[4-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-phenylpropanoyl]amino]phenyl]acetic acid;hydrochloride” or “Benzeneacetic acid, 4-[[(2S)-2-[[[trans-4-(aminomethyl)cyclohexyl]carbonyl]amino]-1-oxo-3-phenylpropyl]amino]-, hydrochloride (1:1)”, is a highly selective inhibitor of plasma kallikrein (KLKB1) . Plasma kallikrein is a serine protease that plays a crucial role in various physiological systems .
Mode of Action
PKSI-527 interacts with plasma kallikrein, inhibiting its activity . The interaction between PKSI-527 and plasma kallikrein is believed to involve non-prime and prime subsite interactions relevant to recognition by plasma kallikrein .
Biochemical Pathways
The inhibition of plasma kallikrein by PKSI-527 affects the kallikrein-kinin system . This system is involved in various physiological processes, including inflammation, blood pressure regulation, and pain induction . By inhibiting plasma kallikrein, PKSI-527 can suppress the activation of latent Transforming Growth Factor β (TGF-β), a multifunctional cytokine known to induce apoptotic and necrotic cell death in hepatocytes .
Result of Action
The inhibition of plasma kallikrein by PKSI-527 has been shown to have significant effects in models of disease. For example, it has been found to suppress collagen-induced arthritis (CIA) in mice by modifying the kallikrein-kinin system . It has also been shown to prevent acute liver injury by suppressing plasma kallikrein-dependent activation of latent TGF-β .
Biochemical Analysis
Biochemical Properties
PKSI-527 plays a crucial role in biochemical reactions, particularly as a selective plasma kallikrein inhibitor . It interacts with enzymes such as plasma kallikrein, showing a Ki value of 0.81 μM . This interaction inhibits the activity of plasma kallikrein, thereby affecting the kallikrein-kinin system .
Cellular Effects
PKSI-527 has significant effects on various types of cells and cellular processes. It has been shown to suppress collagen-induced arthritis (CIA) in mice . This suggests that PKSI-527 can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of PKSI-527 involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. The X-ray crystal structure of the trypsin-PKSI-527 complex revealed a binding mode that is relevant to recognition by plasmin . PKSI-527 inhibits plasma kallikrein, which can lead to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of PKSI-527 change over time. It has been shown to reduce bradykinin generation induced by kaolin and λ-carrageenan ex vivo in human plasma . This suggests that PKSI-527 has long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of PKSI-527 vary with different dosages in animal models. In a study on mice with collagen-induced arthritis, PKSI-527 was administered daily intraperitoneally from day 20 postimmunization . The study found that PKSI-527 reduced the severity of arthritis significantly .
Metabolic Pathways
PKSI-527 is involved in the kallikrein-kinin system, a metabolic pathway that plays a crucial role in inflammation and blood pressure regulation . PKSI-527 interacts with enzymes in this pathway, particularly plasma kallikrein .
Transport and Distribution
Given its role as a plasma kallikrein inhibitor, it is likely that it interacts with transporters or binding proteins that are part of the kallikrein-kinin system .
Subcellular Localization
As a plasma kallikrein inhibitor, it is likely to be found wherever plasma kallikrein is present, which includes various compartments or organelles in the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PKSI-527 involves the preparation of trans-4-aminomethylcyclohexanecarbonyl-L-phenylalanine-4-carboxymethylanilide. The key steps include:
Formation of trans-4-aminomethylcyclohexanecarbonyl: This involves the reaction of cyclohexanone with formaldehyde and ammonium chloride to form trans-4-aminomethylcyclohexanecarbonyl.
Coupling with L-phenylalanine: The trans-4-aminomethylcyclohexanecarbonyl is then coupled with L-phenylalanine using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Formation of 4-carboxymethylanilide: The final step involves the reaction of the coupled product with 4-carboxymethylaniline under acidic conditions to form PKSI-527.
Industrial Production Methods
Industrial production of PKSI-527 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Reaction temperature and time: Controlled to maximize yield and minimize by-products.
Purification: Typically involves recrystallization and chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
PKSI-527 undergoes several types of chemical reactions, including:
Oxidation: PKSI-527 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: PKSI-527 can undergo substitution reactions, particularly at the amino and carboxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of PKSI-527. These derivatives are often studied for their altered biological activities and potential therapeutic applications .
Scientific Research Applications
PKSI-527 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure-activity relationship of plasma kallikrein inhibitors.
Biology: Employed in the investigation of the kallikrein-kinin system and its role in various physiological processes.
Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases, coagulation disorders, and cardiovascular diseases.
Industry: Utilized in the development of diagnostic assays and therapeutic agents targeting plasma kallikrein .
Comparison with Similar Compounds
Similar Compounds
Ecallantide: Another plasma kallikrein inhibitor used in the treatment of hereditary angioedema.
Aprotinin: A broad-spectrum serine protease inhibitor with activity against plasma kallikrein.
BCX7353: An oral plasma kallikrein inhibitor under investigation for the treatment of hereditary angioedema
Uniqueness of PKSI-527
PKSI-527 is unique due to its high selectivity for plasma kallikrein over other serine proteases such as glandular kallikrein, plasmin, thrombin, urokinase, and Factor Xa. This selectivity reduces the risk of off-target effects and enhances its potential as a therapeutic agent .
Properties
IUPAC Name |
2-[4-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-phenylpropanoyl]amino]phenyl]acetic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O4.ClH/c26-16-19-6-10-20(11-7-19)24(31)28-22(14-17-4-2-1-3-5-17)25(32)27-21-12-8-18(9-13-21)15-23(29)30;/h1-5,8-9,12-13,19-20,22H,6-7,10-11,14-16,26H2,(H,27,32)(H,28,31)(H,29,30);1H/t19?,20?,22-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXNMKUKSBHHMP-QCXPCDNBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CCC1CN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32ClN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00926216 | |
Record name | {4-[(N-{[4-(Aminomethyl)cyclohexyl](hydroxy)methylidene}phenylalanyl)amino]phenyl}acetic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00926216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128837-71-8 | |
Record name | Pksi 527 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128837718 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | {4-[(N-{[4-(Aminomethyl)cyclohexyl](hydroxy)methylidene}phenylalanyl)amino]phenyl}acetic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00926216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.